N-{[4-(difluoromethoxy)phenyl](2-methyl-1H-indol-3-yl)methyl}pyridin-2-amine
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Overview
Description
N-{4-(difluoromethoxy)phenylmethyl}pyridin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluoromethoxyphenyl group, a methylindole group, and a pyridin-2-amine group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that this compound functions as a reagent in the synthesis of dihydropyrroloquinoline derivatives with anticancer activity as an egfr modulator to inhibit l858r/t790m .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-(difluoromethoxy)phenylmethyl}pyridin-2-amine typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. Common synthetic routes include:
Preparation of 4-(difluoromethoxy)phenyl derivatives: This step often involves the reaction of 4-hydroxyphenyl derivatives with difluoromethylating agents under basic conditions.
Synthesis of 2-methyl-1H-indole: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with methyl ketones under acidic conditions.
Formation of pyridin-2-amine: This involves the amination of pyridine derivatives using ammonia or amines under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{4-(difluoromethoxy)phenylmethyl}pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{4-(difluoromethoxy)phenylmethyl}pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-{4-(methoxy)phenylmethyl}pyridin-2-amine
- N-{4-(trifluoromethoxy)phenylmethyl}pyridin-2-amine
- N-{4-(chloromethoxy)phenylmethyl}pyridin-2-amine
Uniqueness
N-{4-(difluoromethoxy)phenylmethyl}pyridin-2-amine is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
N-[[4-(difluoromethoxy)phenyl]-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O/c1-14-20(17-6-2-3-7-18(17)26-14)21(27-19-8-4-5-13-25-19)15-9-11-16(12-10-15)28-22(23)24/h2-13,21-22,26H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZARJTBSZURZIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC(F)F)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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